molecular formula C8H14N2O2S2 B7562916 N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide

Cat. No. B7562916
M. Wt: 234.3 g/mol
InChI Key: ONMAEZMKFBZFCB-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism. A-769662 has been widely studied for its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity.

Mechanism of Action

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide activates AMPK by binding to the γ-subunit of the enzyme. This leads to an allosteric activation of the enzyme, resulting in increased phosphorylation of downstream targets involved in energy metabolism. This activation of AMPK leads to an increase in glucose uptake and fatty acid oxidation, as well as a decrease in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, reduces hepatic glucose production in the liver, and promotes fatty acid oxidation. It also inhibits lipogenesis and gluconeogenesis, leading to a decrease in lipid and glucose production. N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, as well as reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide in lab experiments is that it is a selective activator of AMPK, meaning it specifically targets this enzyme and does not have off-target effects. However, one limitation is that its effects on cellular metabolism can be complex and difficult to interpret. Additionally, the optimal concentration and duration of treatment with N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide can vary depending on the cell type and experimental conditions.

Future Directions

Future research on N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide could focus on its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity. Additionally, further studies could investigate its anti-cancer properties and potential use as an adjunct therapy for cancer treatment. The development of more selective and potent activators of AMPK could also be an area of future research.

Synthesis Methods

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-ethyl-1,3-thiazole with methylamine followed by the addition of methanesulfonyl chloride to form the final product.

Scientific Research Applications

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in treating metabolic diseases such as diabetes, obesity, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in the liver. N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-4-8-9-5-7(13-8)6-10(2)14(3,11)12/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMAEZMKFBZFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide

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